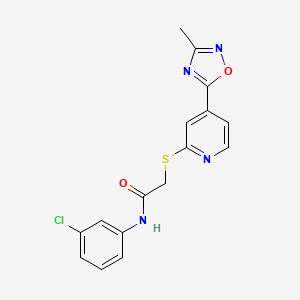

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-5-6-18-15(7-11)24-9-14(22)20-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMDPHOOLWYWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of . Its structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation:

- Mechanisms of Action : The compound may exert its anticancer effects by targeting various enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II .

- In vitro Studies : In vitro assays have demonstrated that derivatives containing the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis and other cancerous cell lines .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy:

- Broad Spectrum : Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. For example, studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 2 μg/ml .

Case Study 1: Anticancer Efficacy

A recent study examined a series of oxadiazole derivatives for their anticancer activity against HepG2 liver cancer cells. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced cytotoxicity:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 6.5 | Contains electron-donating groups |

| Compound B | 12.0 | Less potent due to electron-withdrawing groups |

This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. The study found that specific compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as therapeutic agents .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups at specific positions on the aromatic rings enhances the biological activity of oxadiazole derivatives:

| Substitution Position | Type | Effect on Activity |

|---|---|---|

| Ortho | Electron-donating | Increased potency |

| Para | Electron-withdrawing | Decreased potency |

This relationship highlights how molecular modifications can lead to improved therapeutic efficacy .

Comparison with Similar Compounds

Key Observations:

Substituent Position Sensitivity :

- The position of the oxadiazole group on the pyridine ring (C3 vs. C4) significantly alters electronic properties and steric interactions. For example, the target compound’s oxadiazole at pyridine C4 may enhance π-π stacking compared to C3-substituted analogues .

- Chlorine at the phenyl meta-position (3-chloro) vs. para-position (4-chloro) affects lipophilicity and target binding. The 3-chlorophenyl group in the target compound may improve membrane permeability relative to 4-chlorophenyl derivatives .

Bioactivity Correlations: The benzofuran-oxadiazole analogue () demonstrates antimicrobial activity, suggesting that the 3-chlorophenyl-thioacetamide scaffold paired with heterocyclic systems (oxadiazole, benzofuran) is promising for antibiotic development.

Key Observations:

- Thioacetamide derivatives are typically synthesized via nucleophilic substitution between a thiol-containing heterocycle (e.g., pyridine-thiol) and a chloroacetamide derivative under basic conditions .

- Yields for such reactions range from 28–85%, depending on substituent steric effects and reaction optimization .

Physicochemical and Pharmacokinetic Properties

Predicted properties for the target compound vs. analogues:

Key Observations:

- The 3-methyl-1,2,4-oxadiazole group in the target compound improves metabolic stability compared to cyano-substituted analogues .

- Higher logP values correlate with increased membrane permeability but may reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.